phaeomelanin
Description
Properties
CAS No. |
12627-61-1 |
|---|---|
Molecular Formula |
C20H42S |
Synonyms |
phaeomelanin |
Origin of Product |
United States |
Molecular and Cellular Biochemistry of Phaeomelanin Biosynthesis
Precursor Substrates and Enzymatic Pathways
Phaeomelanogenesis begins with the modification of the amino acid L-tyrosine through enzymatic action, leading to a pivotal intermediate that can then enter either the eumelanin (B1172464) or phaeomelanin pathway.
L-Tyrosine to Dopaquinone (B1195961) Conversion in Phaeomelanogenesis
The initial step in melanin (B1238610) synthesis, common to both eumelanogenesis and phaeomelanogenesis, is the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and subsequently to dopaquinone (DQ). nih.govtaylorandfrancis.comresearchgate.net This crucial enzymatic transformation is primarily catalyzed by tyrosinase (TYR), a key enzyme located within the melanosomes. nih.govtaylorandfrancis.comstackexchange.comnih.gov The formation of dopaquinone represents a branching point in the melanogenic pathway. nih.govresearchgate.netnih.gov
Critical Role of Cysteine and Other Sulfhydryl Compounds
The presence and availability of cysteine and other sulfhydryl compounds are critical determinants for the synthesis of this compound. nih.govnih.govstackexchange.comnih.govismaelgalvan.comnih.govnih.gov In contrast to eumelanin synthesis, which proceeds in the absence of significant sulfhydryl compounds, phaeomelanogenesis is characterized by the reaction of dopaquinone with these thiol groups. nih.govnih.gov Cysteine is the chief source of sulfur incorporated into this compound. nih.gov This reaction leads to the formation of cysteinyl-DOPA conjugates. nih.govnih.gov The concentration of cysteine in melanocytes plays a significant role in directing the pathway towards this compound production. stackexchange.comnih.gov High levels of cysteine favor the synthesis of this compound. stackexchange.com Glutathione (B108866), another important sulfhydryl compound, may also play a role in melanogenesis and can react with dopaquinone. nih.govnih.govresearchgate.netcaldic.com The incorporation of cysteine into this compound can potentially impact cellular antioxidant reserves, such as glutathione stores. nih.govnih.gov
Identification and Derivation of Specific Intermediates (e.g., 5-S-cysteinyldopa, 1,4-benzothiazine)
Following the reaction of dopaquinone with cysteine, specific intermediates are formed that are characteristic of the this compound pathway. The major product of the non-enzymatic addition of cysteine to dopaquinone is 5-S-cysteinyldopa (5-S-CD), although minor amounts of 2-S-cysteinyldopa are also produced. researchgate.netresearchgate.netmedicaljournalssweden.sesemanticscholar.org The oxidation of cysteinyldopa (B216619) isomers, particularly 5-S-CD, is followed by intramolecular cyclization, leading to the formation of 1,4-benzothiazine intermediates. researchgate.netsemanticscholar.orgresearchgate.netrsc.orgnih.govnih.gov These benzothiazine intermediates, such as 2H-1,4-benzothiazine and 2H-1,4-benzothiazine-3-carboxylic acid, are key building blocks of this compound. researchgate.netsemanticscholar.orgresearchgate.netrsc.orgnih.govmdpi.comresearchgate.net Oxidative polymerization of these benzothiazine units eventually leads to the formation of the complex this compound pigment. researchgate.netresearchgate.netnih.gov Studies have identified transient benzothiazine intermediates using techniques like pulse radiolysis and NMR analysis. researchgate.netnih.gov
Key Regulatory Enzymes and Proteins
The balance between eumelanin and this compound synthesis is tightly regulated by a variety of enzymes and signaling proteins.
Melanocortin 1 Receptor (MC1R) and Agouti Signaling Protein (ASIP) as Modulators of Phaeomelanogenesis
The Melanocortin 1 Receptor (MC1R) and Agouti Signaling Protein (ASIP) are key regulators of pigment-type switching in melanocytes. nih.govnih.govstackexchange.comnih.govwikipedia.orgnih.govjst.go.jpresearchgate.netunicam.itfrontiersin.orgfrontiersin.org MC1R is a G protein-coupled receptor that, when activated by agonists like alpha-melanocyte stimulating hormone (α-MSH), signals for the production of eumelanin. nih.govnih.govwikipedia.orgnih.govjst.go.jpfrontiersin.orgfrontiersin.org ASIP, on the other hand, acts as an antagonist to MC1R, inhibiting its activation and thereby favoring the synthesis of this compound. nih.govnih.govwikipedia.orgnih.govjst.go.jpresearchgate.netunicam.itfrontiersin.orgfrontiersin.orgnih.gov ASIP competes with α-MSH for binding to MC1R, leading to reduced intracellular levels of cAMP, a signaling molecule that promotes eumelanin synthesis. nih.govnih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov Loss-of-function mutations in the MC1R gene are associated with a shift towards this compound production, often resulting in red hair and fair skin phenotypes. nih.govstackexchange.comwikipedia.orgnih.govjst.go.jp Conversely, ASIP favors the synthesis of this compound by blocking the MC1R signaling pathway. nih.govnih.gov
Transporters and Their Influence on Cysteine Availability for this compound Production (e.g., Slc7a11/xCT)
The availability of cysteine within melanocytes is a key factor determining the balance between eumelanin and this compound synthesis. Cysteine is a semi-essential amino acid crucial for various cellular processes, including the synthesis of glutathione (GSH), the primary cellular antioxidant. csic.esoup.com
A significant transporter involved in regulating intracellular cysteine levels is the cystine/glutamate antiporter, encoded by the Slc7a11 gene and known as xCT. pnas.orgnih.govnih.gov This transporter facilitates the uptake of extracellular cystine (the oxidized dimer of cysteine) into the cell in exchange for intracellular glutamate. uniprot.org Once inside the cell, cystine is rapidly reduced to two molecules of cysteine, which can then be utilized for GSH synthesis or this compound production. nih.gov
Research, particularly in mouse models, has demonstrated a direct link between Slc7a11 expression and this compound production. Mutations in the Slc7a11 gene in mice lead to a reduced rate of extracellular cystine transport into melanocytes, resulting in decreased this compound synthesis and a corresponding increase in eumelanin. pnas.orgnih.gov This indicates that a critical rate of cystine transport mediated by xCT is essential for this compound synthesis in vivo. pnas.org
The influence of xCT on cysteine availability highlights a potential trade-off between using cysteine for antioxidant defense (via GSH synthesis) and using it for this compound synthesis. csic.esnih.govresearchgate.net When cysteine is readily available, it favors the incorporation of its sulfhydryl group into the melanin synthesis pathway, leading to the formation of sulfur-containing intermediates and ultimately this compound. csic.esstackexchange.com Conversely, under conditions of limited cysteine, the pathway shifts towards eumelanin production, which does not incorporate cysteine. stackexchange.commdpi.com
Studies have investigated the sensitivity of Slc7a11 expression to changes in cysteine availability. For instance, increasing dietary cysteine uptake in birds that produce large amounts of this compound can favor the genetic pathway towards this compound synthesis. csic.es Conversely, exposure to pro-oxidants can lead to the downregulation of Slc7a11 expression in melanocytes, potentially as an adaptive mechanism to conserve cysteine for antioxidant defense when it is most needed. researchgate.net
The role of xCT in providing cystine is not only crucial for this compound synthesis but also for maintaining normal proliferation and glutathione production in cultured cells, emphasizing its broader importance in cellular homeostasis and protection from oxidative stress. pnas.orgnih.gov
Cellular Compartmentalization and Biogenesis of Phaeomelanosomes
Melanin synthesis, including this compound production, occurs within specialized membrane-bound organelles called melanosomes. nih.govmdpi.comresearchgate.netsemanticscholar.org Melanosomes are considered lysosome-related organelles (LROs) and undergo a complex biogenesis process involving proteins transported from the trans-Golgi network and incorporated into early/late endosomal compartments. researchgate.netnih.gov Cellular compartmentalization, the formation of distinct membrane-bound compartments within the cell, is a fundamental principle that allows for the spatial organization and regulation of various biochemical processes, including melanogenesis. wikipedia.orgfrontiersin.org
The biogenesis of melanosomes involves several stages of maturation, characterized by changes in their morphology and melanin content. researchgate.net Proteins essential for melanin synthesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome (B613829) tautomerase (DCT, also known as TYRP2), are synthesized in the endoplasmic reticulum and Golgi apparatus and then transported to developing melanosomes. mdpi.comresearchgate.netmdpi.com While TYR is involved in the initial steps of both eumelanin and this compound synthesis, TYRP1 and DCT are primarily associated with the eumelanin pathway. mdpi.comnih.govresearchgate.net The compartmentalization within melanosomes allows for the controlled environment necessary for these enzymatic reactions to occur and for the polymerization of melanin pigments. researchgate.net
The precise mechanisms governing the transport and sorting of proteins to melanosomes are complex and involve various adaptor proteins and protein complexes. researchgate.net Defects in genes encoding melanosome-specific proteins or components of the transport machinery can lead to disorders of pigmentation, such as albinism. nih.govnih.gov
This compound is synthesized within the melanosome when dopaquinone, an intermediate produced by the action of tyrosinase on tyrosine and L-DOPA, reacts with cysteine. nih.govmdpi.comresearchgate.netresearchgate.net The presence of sufficient cysteine within the melanosome diverts the pathway away from eumelanin synthesis. stackexchange.commdpi.comnih.gov The resulting cysteinylDOPA intermediates are then oxidized and polymerized to form the reddish-yellow this compound pigment. mdpi.comresearchgate.netresearchgate.net The mature phaeomelanosomes, filled with pigment, are then transferred to surrounding keratinocytes, contributing to the pigmentation of the skin and its appendages. csic.es
Intracellular Microenvironment and Redox State Influences on this compound Synthesis
The intracellular microenvironment, particularly the redox state, significantly influences this compound synthesis. The balance between reduced and oxidized molecules within the cell, largely determined by the levels of antioxidants like glutathione (GSH) and cysteine, plays a critical role in regulating the melanogenic pathway. csic.esnih.govresearchgate.netsemanticscholar.org
This compound synthesis is favored under conditions of high intracellular cysteine concentrations. caldic.com As mentioned earlier, cysteine is a precursor for GSH synthesis, and there is a dynamic interplay between the demand for cysteine for GSH production and its availability for this compound synthesis. csic.esnih.govresearchgate.net A high ratio of cysteine to dopaquinone promotes the formation of cysteinylDOPA conjugates, the precursors of this compound. mdpi.com
Glutathione, being the major physiological reservoir of cysteine, also indirectly influences this compound synthesis by affecting cysteine availability. oup.comcaldic.com High levels of GSH can contribute to maintaining a reduced intracellular environment, which may indirectly support this compound formation by ensuring sufficient cysteine is available. Conversely, depletion of GSH can limit cysteine availability for this compound synthesis and potentially shift the pathway towards eumelanin. nih.govnih.govresearchgate.net
The redox state within the melanosome itself is also important. While eumelanin synthesis requires oxygen, the role of oxygen in this compound synthesis is less pronounced. nih.gov this compound synthesis involves oxidative steps, but the incorporation of cysteine and the subsequent reactions are influenced by the local redox environment.
Furthermore, this compound itself can be redox-active and has been shown to promote the formation of reactive oxygen species (ROS), particularly upon UV exposure. nih.govresearchgate.netsemanticscholar.orgacs.org This pro-oxidant property of this compound can contribute to oxidative stress within melanocytes, potentially depleting cellular antioxidant reserves like GSH and creating a feedback loop that might influence further melanin synthesis. nih.govnih.govresearchgate.netsemanticscholar.org The balance between the pro-oxidant nature of this compound and the antioxidant capacity of the cell, influenced by factors like GSH levels and the activity of antioxidant enzymes, is crucial for maintaining cellular homeostasis in melanocytes. csic.esnih.govresearchgate.net
The interplay between cysteine availability, GSH levels, and the intracellular redox state creates a complex regulatory network that fine-tunes the production of this compound, impacting not only pigmentation but also the oxidative balance within melanocytes.
Genetic Architecture and Transcriptional Regulation of Phaeomelanin Production
Identification of Gene Loci and Allelic Variation Controlling Phaeomelanogenesis
Numerous gene loci have been identified that play crucial roles in controlling phaeomelanin synthesis and deposition. Key among these are MC1R, ASIP, TYR, TYRP1, and DCT. nih.govfrontiersin.orgresearchgate.net
The Melanocortin 1 Receptor (MC1R) gene provides instructions for a protein located on the surface of melanocytes. medlineplus.govmedlineplus.gov This receptor is a primary switch controlling the type of melanin (B1238610) produced. Activation of MC1R typically stimulates eumelanin (B1172464) production, while a lack of activation or blockage leads to this compound synthesis. medlineplus.gov Common variations (polymorphisms) in the MC1R gene are strongly associated with differences in skin and hair color, particularly red hair, fair skin, and freckles, phenotypes characterized by increased this compound. medlineplus.govmedlineplus.govmedicover-genetics.com These polymorphisms can reduce the receptor's ability to stimulate eumelanin production, resulting in melanocytes primarily producing this compound. medlineplus.govmedlineplus.gov
The Agouti Signaling Protein (ASIP) gene encodes a paracrine signaling molecule that acts as an antagonist to α-melanocyte-stimulating hormone (α-MSH), a key activator of MC1R. wikipedia.orgnih.gov ASIP competes with α-MSH for binding to the MC1R, and its binding promotes the production of this compound instead of eumelanin. wikipedia.org In mice, transient expression of ASIP switches follicular melanocytes from eumelanin to this compound production. pnas.org Variants that increase ASIP expression in skin or hair follicles are suggested to lead to greater competition with α-MSH, dampening melanogenic induction and increasing this compound. biorxiv.orgbiorxiv.org Polymorphisms in ASIP have been associated with skin, hair, and eye color in human populations and coat color patterns in various mammals, including dogs and horses. wikipedia.orgnih.govucdavis.edu
The Tyrosinase (TYR) gene is fundamental to melanin synthesis, encoding the enzyme tyrosinase which catalyzes the initial steps in both eumelanin and this compound pathways, converting tyrosine to L-DOPA and then to DOPAquinone (B1195961). nih.govmapmygenome.in While essential for both, its activity level and the availability of cysteine influence the balance between the two pigments. dovepress.com Mutations in TYR are known to cause various forms of albinism, characterized by a lack of melanin production. nih.govmapmygenome.intandfonline.com Specific mutations and differential expression of TYR have been linked to pigmentation variations in different species, including chickens and rabbits. nih.govtandfonline.com
Tyrosinase-related protein 1 (TYRP1) and Dopachrome (B613829) tautomerase (DCT, also known as TYRP2) are also involved in melanogenesis. frontiersin.orgresearchgate.net While primarily associated with the eumelanin pathway, their activity and regulation can indirectly influence the availability of intermediates, thereby affecting the eumelanin-phaeomelanin ratio. ontosight.ainih.gov Variants in TYRP1 and DCT have been studied for their association with coat color in animals like alpacas and dogs. frontiersin.orgomia.orgfrontiersin.org For instance, mutations in DCT in mice have been shown to decrease eumelanin content while unexpectedly increasing pheomelanin content. frontiersin.orgnih.gov TYRP1 variants in dogs affect eumelanin synthesis but have no effect on this compound synthesis. omia.orgbioone.org
Other genes like SLC7A11, encoding a cystine/glutamate exchanger (xCT), have been found to directly affect this compound production by influencing the availability of cysteine, a key component of this compound. pnas.org A mutation in Slc7a11 in mice reduces the transport of cystine into melanocytes, decreasing this compound production. pnas.org
Transcriptional Control Mechanisms of Melanogenic Enzymes and Associated Proteins
The production of melanogenic enzymes and associated proteins is under intricate transcriptional control, largely orchestrated by the microphthalmia-associated transcription factor (MITF). researchgate.netnih.govspandidos-publications.com MITF is considered a master regulator of melanogenesis, driving the expression of key genes including TYR, TYRP1, and DCT. researchgate.netmdpi.com
MITF activity is regulated by a variety of signaling pathways. researchgate.netnih.gov The α-MSH/MC1R signaling pathway is a critical regulator. Binding of α-MSH to MC1R activates adenylate cyclase, increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). dermnetnz.orgnih.govmdpi.com Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). researchgate.netmdpi.comnih.gov Activated CREB promotes the transcription of MITF. mdpi.comnih.gov This cascade typically favors eumelanin synthesis.
Conversely, the binding of ASIP to MC1R inhibits cAMP production, leading to reduced MITF expression and a shift towards this compound synthesis. nih.govuniprot.org
Other signaling pathways also influence MITF expression and melanogenesis, including the KIT/SCF pathway and the Wnt/β-catenin pathway. researchgate.netspandidos-publications.com The MAPK/ERK pathway can also modulate MITF activity through phosphorylation. researchgate.netspandidos-publications.com
Transcriptional regulation of genes involved in this compound synthesis is not solely dependent on MITF. For instance, SOX10 is a transcription factor that can transactivate genes needed for melanin synthesis, including TYRP2 (DCT), which MITF cannot activate on its own. mdpi.com
Differential Gene Expression Profiles Associated with this compound Synthesis
Studies comparing tissues with different pigmentation phenotypes have revealed differential expression profiles of genes involved in melanogenesis, highlighting the genetic basis for variations in eumelanin and this compound production.
For example, microarray analysis comparing muzzle tissue from dark and light muzzle Korean cattle showed differential expression of genes related to melanin synthesis. nih.gov In dark-muzzle cows, activation of MITF downstream of MC1R via MAPK signaling appeared to lead to increased eumelanin synthesis. nih.gov In contrast, in light-muzzle cows, Wnt signaling seemed to play a more prominent role, leading to decreased MITF activity and an enrichment of this compound. nih.gov
Research on yellow and white feather follicles in chickens identified differentially expressed genes enriched in pigmentation-related Gene Ontology classes. researchgate.net Down-regulation of genes such as TYRP1, DCT, PMEL, MLANA, and HPGDS was associated with reduced eumelanin and increased this compound synthesis in yellow plumage. researchgate.net
Studies in mice with mutations affecting pigmentation have also demonstrated differential gene expression. For instance, mutations in Dct in mice lead to reductions in eumelanin and increases in pheomelanin, suggesting that the enzymatic activity of DCT influences the preference for either pigment pathway. nih.gov
Analysis of gene expression in the skin of mice with knockdown of cyclin dependent kinase 5 (CDK5) showed lower expression levels for most genes involved in both eumelanin and this compound production, including TYRP1, PAX3, and DCT. animbiosci.org
These studies collectively demonstrate that the balance between eumelanin and this compound production is reflected in distinct gene expression patterns, influenced by the activity of key regulatory genes and signaling pathways.
Genetic Basis of Eumelanin-Phaeomelanin Ratio Determination
The ratio of eumelanin to this compound is a critical factor determining the final color phenotype and has a strong genetic basis. This ratio is primarily controlled by the interplay between the MC1R and ASIP proteins, along with the activity of melanogenic enzymes and the availability of substrates like cysteine. wikipedia.orgnih.govdovepress.com
The MC1R-ASIP system acts as a molecular switch. wikipedia.orgucdavis.edu When α-MSH binds to a functional MC1R, the signaling cascade promotes eumelanin synthesis. dermnetnz.orgnih.gov However, if MC1R signaling is reduced due to loss-of-function mutations in MC1R or is inhibited by the binding of ASIP, the balance shifts towards this compound production. medlineplus.govmedlineplus.govbiorxiv.org This is evident in individuals with certain MC1R variants who have red hair and fair skin due to increased this compound. medlineplus.govmedlineplus.govmedicover-genetics.com
The catalytic activity of tyrosinase and the concentration of cysteine are also key determinants of the eumelanin-phaeomelanin ratio. dovepress.comnih.gov High tyrosinase activity and low cysteine levels favor eumelanin synthesis, while low tyrosinase activity and high cysteine levels promote this compound synthesis. dovepress.com Genes like SLC7A11, which affects cysteine transport, can therefore directly influence this ratio. pnas.org
Variations in other genes, including TYR, TYRP1, and DCT, can also impact the ratio by affecting the efficiency of the eumelanin synthesis pathway, indirectly influencing the proportion of this compound. frontiersin.orgnih.gov
The genetic basis of the eumelanin-phaeomelanin ratio is further highlighted by studies in different animal models and human populations, showing how specific gene variants and their interactions contribute to the diverse range of pigmentation observed. nih.govresearchgate.net For instance, different mouse strains exhibit varying eumelanin to pheomelanin ratios in their hair, which correlates with their genotype. nih.gov
The genetic architecture governing this ratio is complex, involving multiple genes and their allelic variations, as well as epistatic interactions between genes, such as between MC1R and ASIP, and potentially MC1R and HERC2. medicover-genetics.combiorxiv.org
Here are some examples of gene variations and their associated this compound-related phenotypes:
| Gene | Species | Allelic Variation/Mutation | Associated this compound Phenotype | Source |
| MC1R | Human | Common polymorphisms (loss-of-function) | Increased this compound, red/blond hair, fair skin, freckles | medlineplus.govmedlineplus.govmedicover-genetics.com |
| ASIP | Human | Variants increasing expression | Increased this compound, association with red hair | medicover-genetics.combiorxiv.orgbiorxiv.org |
| ASIP | Mouse | Constitutive expression | Synthesis of only yellow this compound | wikipedia.orgbiorxiv.org |
| TYR | Rabbit | p.T373K (albino allele) | Absence of melanin (both eumelanin and this compound) | tandfonline.com |
| TYR | Rabbit | p.E294G (Himalayan and chinchilla alleles) | Affects both eumelanin and this compound production depending on temperature | tandfonline.com |
| TYR | Korean Native Chicken | Specific mutations | Influence on pheomelanin pigmentation | nih.gov |
| TYRP1 | Dog | Recessive alleles ('bs', 'bd', 'bc') | Affects eumelanin synthesis (dilutes black to brown) but no effect on this compound synthesis | omia.orgbioone.org |
| DCT | Mouse | slt and slt light mutations | Decreased eumelanin, increased pheomelanin content | frontiersin.orgnih.gov |
| DCT | Alpaca | SNPs (e.g., c. 168C>T) | Strong association with white, black, and brown coat color (influencing eumelanin/phaeomelanin) | frontiersin.org |
| SLC7A11 | Mouse | Mutation in sut allele | Reduced this compound production | pnas.org |
Here are examples of eumelanin and this compound ratios in different pigmentation types:
| Sample Type | Eumelanin (%) | This compound (%) | Ratio (Eumelanin/Phaeomelanin) | Source |
| Mouse (C57BL/6) | Higher | Lower | Higher | nih.gov |
| Mouse (Agouti strains like C3H) | Lower | Higher | Lower | nih.gov |
| Human Hair (Black) | Higher | Lower | Higher | nih.gov |
| Human Hair (Red/Blonde) | Lower | Higher | Lower | nih.gov |
Analytical Methodologies for Phaeomelanin Characterization and Quantification in Biological Matrices
Spectroscopic Techniques
UV-Visible Absorption Spectroscopy for Phaeomelanin Detection and Characterization
UV-Visible absorption spectroscopy is a fundamental technique for the initial detection and characterization of this compound. This compound exhibits a characteristic broad and featureless absorption spectrum, with absorbance decreasing monotonically from the ultraviolet to the visible region. docbrown.inforesearchgate.net This is in contrast to eumelanin (B1172464), which generally shows a stronger absorbance in the longer wavelength regions. nih.gov The spectrum of this compound typically shows strong absorbance in the near UV-violet region of the electromagnetic spectrum. docbrown.info
Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Detection in this compound
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive and specific technique for detecting and characterizing species with unpaired electrons. frontierspartnerships.orgresearchgate.net this compound, like other melanins, is a stable free radical system, making it amenable to EPR analysis. frontierspartnerships.org The presence of stable semiquinone or semiquinonimine radicals within the this compound structure gives rise to a characteristic EPR signal. frontierspartnerships.org
A key feature of the EPR spectrum of this compound is the presence of hyperfine splitting, which results from the interaction of the unpaired electron with the magnetic nucleus of nearby nitrogen atoms (¹⁴N). frontierspartnerships.org This hyperfine structure helps to distinguish this compound from eumelanin, which typically exhibits a single, broad, and unstructured EPR signal. researchgate.netnih.gov The EPR spectrum of this compound-like pigments can show a strong signal around g = 2.004. frontierspartnerships.org EPR spectroscopy is non-invasive and non-destructive, allowing for the analysis of biological samples with minimal preparation. frontierspartnerships.orgresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the major functional groups present in the this compound macromolecule. researchgate.netmdpi.com The technique involves passing infrared radiation through a sample and measuring the absorption at different wavelengths, which correspond to the vibrational frequencies of specific chemical bonds. csir.co.za
The FTIR spectrum of this compound displays several characteristic broad absorption bands. mdpi.com These bands can be assigned to various functional groups, providing insights into the chemical structure of the pigment. researchgate.netcsir.co.za For instance, a broad band in the region of 3600–2400 cm⁻¹ is typically attributed to the stretching vibrations of -OH (hydroxyl), -COOH (carboxyl), and -NH (amine) groups. researchgate.net A band around 1715 cm⁻¹ can indicate the presence of C=O (carbonyl) groups, while a peak near 1616 cm⁻¹ may correspond to -NH₂ (amino) groups and aromatic ring C=C stretching. researchgate.netassay-protocol.com FTIR is a rapid and non-destructive technique that requires only small amounts of sample. csir.co.za
Interactive Data Table: Key Spectroscopic Characteristics of this compound
| Spectroscopic Technique | Key Findings and Observations for this compound |
| UV-Visible Absorption Spectroscopy | Broad, featureless absorption spectrum decreasing from UV to visible range. docbrown.inforesearchgate.net Strong absorbance in the near UV-violet region. docbrown.info Maximum absorption peak reported around 220 nm. nih.gov |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Presence of a stable free radical signal. frontierspartnerships.org Characteristic hyperfine splitting due to interaction with ¹⁴N nuclei, distinguishing it from eumelanin. frontierspartnerships.org EPR signal observed around g = 2.004. frontierspartnerships.org |
| Fourier Transform Infrared (FTIR) Spectroscopy | Broad absorption bands indicating various functional groups. mdpi.com Typical bands include: -OH, -COOH, -NH stretching (3600–2400 cm⁻¹), C=O stretching (~1715 cm⁻¹), and -NH₂/aromatic C=C stretching (~1616 cm⁻¹). researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed structural information about this compound at the atomic level. nih.govcore.ac.uk Solid-state NMR (ssNMR) is particularly useful for studying insoluble and amorphous materials like this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR can provide insights into the connectivity and chemical environment of atoms within the molecule. core.ac.uk
¹³C NMR spectroscopy has been employed to investigate the structure of this compound. nih.gov The spectra of this compound typically show signals corresponding to aromatic and/or olefinic carbons (110–160 ppm), long-chain aliphatic methylene (B1212753) groups (20–40 ppm), oxygenated aliphatic carbons (50–105 ppm), and carboxyl or amide groups (~173 ppm). nih.gov Resonances in the 40–60 ppm range may be attributed to C-N or C-S bonds. nih.gov ¹H NMR spectra of this compound can exhibit broad signals in the aromatic region (6–8 ppm). researchgate.net These spectroscopic data help in building a more complete picture of the complex and heterogeneous structure of this compound.
Chromatographic and Mass Spectrometric Approaches
While spectroscopic methods provide structural information, chromatographic and mass spectrometric techniques are essential for the quantitative analysis of this compound. These methods typically involve the chemical degradation of the this compound polymer into specific marker compounds that can be separated and quantified.
High-Performance Liquid Chromatography (HPLC) with UV Detection for Oxidation Products (e.g., TDCA, TTCA, AHPs)
A widely used and well-established method for quantifying this compound involves the chemical degradation of the pigment followed by High-Performance Liquid Chromatography (HPLC) with UV detection. semanticscholar.orgplos.orgnih.gov This indirect method relies on the measurement of specific degradation products that are characteristic of the benzothiazine units in this compound.
Two main degradation methods are employed: alkaline hydrogen peroxide oxidation and hydriodic acid hydrolysis. nih.gov
Alkaline hydrogen peroxide oxidation yields thiazole-4,5-dicarboxylic acid (TDCA) and thiazole-2,4,5-tricarboxylic acid (TTCA) as major specific markers for this compound. plos.orgnih.govresearchgate.net
Hydriodic acid hydrolysis produces aminohydroxyphenylalanine (AHP) isomers as specific indicators of this compound. semanticscholar.orgnih.gov
These degradation products are then separated and quantified using HPLC with UV detection. nih.govnih.gov The amount of these markers is directly proportional to the amount of this compound in the original sample. nih.gov This method has been successfully applied to a wide range of biological samples, including hair and melanomas. semanticscholar.org The development of improved HPLC methods, sometimes coupled with mass spectrometry (HPLC-UV-MS), has enhanced the sensitivity, selectivity, and accuracy of this compound quantification. plos.orgnih.govnih.gov
Interactive Data Table: Common this compound Markers and HPLC Conditions
| This compound Marker | Chemical Degradation Method | Typical HPLC Conditions |
| Thiazole-4,5-dicarboxylic acid (TDCA) | Alkaline hydrogen peroxide oxidation | Reversed-phase column; Mobile phase often a methanol-phosphate buffer (pH 2.1); UV detection. nih.gov |
| Thiazole-2,4,5-tricarboxylic acid (TTCA) | Alkaline hydrogen peroxide oxidation | Reversed-phase column; Mobile phase often a methanol-phosphate buffer (pH 2.1); UV detection. plos.orgnih.gov |
| Aminohydroxyphenylalanine (AHP) | Hydriodic acid hydrolysis | Ion-pair reversed-phase chromatography; UV or electrochemical detection. semanticscholar.orgnih.gov |
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS/MS) for Specific this compound Markers
Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful analytical technique used to characterize complex macromolecules like this compound. eag.com The process involves the thermal degradation of the sample in an inert atmosphere, breaking it down into smaller, volatile fragments. eag.com These fragments, known as pyrolyzates, are then separated by gas chromatography and identified by mass spectrometry. eag.com This method is highly sensitive and allows for the analysis of samples in their original state, often eliminating the need for extensive sample preparation. eag.com
When analyzing this compound, Py-GC/MS is used to detect specific sulfur-containing marker compounds that are characteristic of its unique benzothiazine and benzothiazole (B30560) structure. nih.govtermedia.pl The identification of these markers provides a chemical fingerprint for this compound, allowing for its detection and quantification even at very low levels. nih.gov The use of tandem mass spectrometry (MS/MS) in a multiple reaction monitoring (MRM) mode further enhances the specificity and sensitivity of this technique. nih.govmdpi.compsecommunity.org
Key pyrolysis products that serve as markers for this compound include:
Thiazole and its derivatives termedia.pl
Benzothiazole and its derivatives termedia.pl
2,3-Dihydro-5H-1,4-benzothiazin-5-one and its derivatives termedia.pl
4-Hydroxybenzothiazole termedia.pl
The profile of these pyrolysis products can also provide insights into the relative amounts of different this compound precursors, such as 5-S-cysteinyldopa and 2-S-cysteinyldopa, within the polymer structure. mdpi.com
| Marker Compound Group | Specific Examples | Significance |
|---|---|---|
| Thiazoles | Thiazole | Characteristic of the thermal degradation of the this compound core structure. termedia.pl |
| Benzothiazoles | Benzothiazole, 4-Hydroxybenzothiazole | Indicates the presence of benzothiazole moieties within the this compound polymer. termedia.pl |
| Benzothiazinones | 2,3-Dihydro-5H-1,4-benzothiazin-5-one, 7-Methyl-2,3-dihydro-5H-1,4-benzothiazin-5-one | Specific markers derived from the benzothiazine precursors of this compound. termedia.pl |
Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-MS/MS)
Ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS), also referred to as ultra-high pressure liquid chromatography-mass spectrometry (UHPLC-MS), is a highly sensitive and accurate analytical technique for the characterization and quantification of chemical compounds. nih.govmeasurlabs.com It combines the superior separation capabilities of UPLC with the precise detection of mass spectrometry. measurlabs.com Compared to conventional high-performance liquid chromatography (HPLC), UPLC utilizes smaller stationary phase particles in the separation column, allowing for higher pressure, which results in faster analysis times and improved resolution and sensitivity. measurlabs.com
In the analysis of this compound, UPLC-MS/MS is often employed to quantify specific markers generated through chemical degradation of the melanin (B1238610) polymer. This approach provides valuable information on the quantity and structural diversity of this compound in various biological samples. researchgate.net The high resolution and accuracy of the mass spectrometer enable confident identification and quantification of these markers, even in complex biological matrices. nih.govnih.gov
Key this compound markers quantified by UPLC-MS/MS after chemical degradation include:
Thiazole-2,4,5-tricarboxylic acid (TTCA) : A primary marker for benzothiazole-type this compound. nih.govnih.gov
Thiazole-4,5-dicarboxylic acid (TDCA) : Another marker derived from the this compound structure. nih.govnih.gov
4-Amino-3-hydroxyphenylalanine (4-AHP) : A specific marker for the benzothiazine moiety of this compound. mdpi.comnih.gov
The development of UPLC-MS/MS methods has allowed for the simultaneous quantification of both eumelanin and this compound markers in a single run, providing a comprehensive profile of melanin composition in a sample. nih.gov
Chemical Degradation Methods for Marker Generation (e.g., Alkaline Hydrogen Peroxide Oxidation, Hydroiodic Acid Hydrolysis)
Due to the complex and insoluble nature of this compound, direct chemical analysis is challenging. Therefore, chemical degradation methods are employed to break down the polymer into smaller, characteristic marker molecules that can be quantified using techniques like HPLC and UPLC-MS/MS. protocols.ionih.gov
Alkaline Hydrogen Peroxide Oxidation (AHPO) : This is a widely used method for the analysis of both eumelanin and this compound. researchgate.netnih.gov The process involves oxidizing the melanin with hydrogen peroxide in an alkaline solution, such as potassium carbonate. researchgate.netnih.gov This oxidative degradation yields specific carboxylic acid markers. For this compound, the key markers generated are:
Thiazole-2,4,5-tricarboxylic acid (TTCA) nih.gov
Thiazole-4,5-dicarboxylic acid (TDCA) nih.gov
The amounts of these markers can be correlated to the quantity of this compound in the original sample. nih.gov
Hydroiodic Acid (HI) Hydrolysis : This reductive degradation method is particularly specific for the benzothiazine moieties within this compound. mdpi.comprotocols.io By heating the sample with hydroiodic acid, specific aminohydroxyphenylalanine (AHP) isomers are produced. mdpi.comprotocols.io The primary marker for this compound generated through HI hydrolysis is:
4-Amino-3-hydroxyphenylalanine (4-AHP) mdpi.comnih.govprotocols.io
This method is highly specific and is often used in conjunction with AHPO to provide a more complete picture of the this compound structure and content. nih.govmdpi.com
| Degradation Method | Primary this compound Markers Generated | Common Analytical Technique | Information Provided |
|---|---|---|---|
| Alkaline Hydrogen Peroxide (H₂O₂) Oxidation | Thiazole-2,4,5-tricarboxylic acid (TTCA), Thiazole-4,5-dicarboxylic acid (TDCA) nih.gov | UPLC-MS/MS, HPLC nih.govnih.gov | Quantification of benzothiazole-type this compound. mdpi.com |
| Hydroiodic Acid (HI) Hydrolysis | 4-Amino-3-hydroxyphenylalanine (4-AHP) mdpi.comprotocols.io | HPLC with electrochemical detection, UPLC-MS/MS nih.gov | Quantification of benzothiazine-type this compound. mdpi.com |
Application of Advanced Microscopy Techniques in this compound Research
Advanced microscopy techniques are essential for visualizing the subcellular distribution, morphology, and structure of this compound. These methods provide crucial spatial information that complements the quantitative data obtained from chemical analyses.
Transmission Electron Microscopy (TEM) : TEM offers high-resolution imaging of the internal structure of cells and organelles. It has been instrumental in characterizing the ultrastructure of pheomelanosomes, the organelles where this compound is synthesized and stored. mdpi.com
Scanning Electron Microscopy (SEM) : SEM provides detailed images of the surface morphology of samples. This technique is valuable for examining the size, shape, and distribution of melanin granules in tissues like hair and skin. mdpi.com
Atomic Force Microscopy (AFM) : AFM is a high-resolution imaging technique that can provide three-dimensional topographical information at the nanometer scale. It is used to study the surface features and physical properties of melanin granules. mdpi.com
Pump-Probe Microscopy : This nonlinear optical microscopy technique has emerged as a powerful tool for differentiating between eumelanin and this compound non-destructively within cells and tissues. nih.govresearchgate.net It can be used for quantitative imaging of melanin distributions in biopsy slices and even in vivo. nih.govresearchgate.net
Coherent Anti-Stokes Raman Scattering (CARS) Microscopy : CARS microscopy is a chemically specific imaging technique that detects molecules based on their unique chemical vibrations. It has been successfully used to image the elusive this compound molecule in the skin, which is difficult to detect with other methods due to its light color. sciencedaily.com
| Microscopy Technique | Principle | Application in this compound Research |
|---|---|---|
| Transmission Electron Microscopy (TEM) | Uses a beam of electrons to create a high-resolution, two-dimensional image of the internal structure of a sample. mdpi.com | Characterization of pheomelanosome ultrastructure. mdpi.com |
| Scanning Electron Microscopy (SEM) | Scans a focused beam of electrons over a surface to create an image of the sample's topography. mdpi.com | Analysis of the morphology and distribution of melanin granules. mdpi.com |
| Atomic Force Microscopy (AFM) | Uses a sharp probe to scan the surface of a sample to generate a high-resolution, three-dimensional image. mdpi.com | Investigation of the nanoscale surface properties of melanin. mdpi.com |
| Pump-Probe Microscopy | A nonlinear optical technique that can differentiate molecules based on their excited-state dynamics. nih.gov | Quantitative and specific imaging of eumelanin and this compound in tissues. nih.govresearchgate.net |
| Coherent Anti-Stokes Raman Scattering (CARS) Microscopy | A chemically specific imaging technique based on detecting the unique vibrational signatures of molecules. sciencedaily.com | Imaging of this compound in skin and other biological samples. sciencedaily.com |
Biological and Ecological Significance of Phaeomelanin
Role in Integumentary Coloration and Pigmentation Patterning
The visible color of an animal's skin, hair, or feathers is largely determined by the quantity, quality, and distribution of melanin (B1238610). madbarn.com Phaeomelanin, the yellow to reddish pigment, and eumelanin (B1172464), the brown to black pigment, are the two main forms of melanin that create this diversity. nih.govacs.org The specific coloration of an individual arises from the relative amounts of these two pigments within the melanocytes, the specialized cells that produce them. nih.gov Individuals with red hair and freckles, for instance, have a higher proportion of this compound. nih.gov
The synthesis of these pigments is a tightly regulated process. The melanocortin 1 receptor (MC1R) is a key protein that controls which type of melanin is produced. nih.govnih.gov When MC1R is activated, typically by the alpha-melanocyte stimulating hormone (α-MSH), it triggers a cascade that leads to the synthesis of eumelanin. nih.govpnas.orgsigmaaldrich.com Conversely, when the receptor has low activity or is blocked by the agouti signal protein (ASP), the synthesis pathway shifts to produce this compound. nih.govpnas.orgsigmaaldrich.comnih.gov This switch is also dependent on the availability of the amino acid cysteine, which is a necessary component for this compound synthesis. stackexchange.comnih.govresearchgate.net
Pigmentation patterning, which refers to the spatial distribution of color across the body, can be complex. In mammals, for example, the agouti gene can cause a pulse of expression during the hair growth cycle, resulting in hairs with bands of this compound between bands of eumelanin, a pattern seen in wild-type mice. nih.govpnas.org This intricate control at both the cellular and tissue level allows for a vast array of color patterns that are crucial for various biological functions. nih.gov
| Regulatory Factor | Effect on this compound Synthesis | Resulting Phenotype |
|---|---|---|
| Low MC1R Activity | Increased | Red/Yellow Hues |
| Agouti Signal Protein (ASP) | Increased | Red/Yellow Hues |
| High Cysteine Availability | Increased | Red/Yellow Hues |
| alpha-Melanocyte Stimulating Hormone (α-MSH) | Decreased (favors eumelanin) | Brown/Black Hues |
Ecological Functions of this compound-Based Coloration
The red and yellow colors produced by this compound serve critical ecological roles, influencing how animals interact with mates, competitors, and predators.
This compound-based coloration frequently functions as a visual signal in the context of sexual selection. researchgate.netnih.gov In many bird species, the brightness or extent of reddish or chestnut plumage can signal an individual's quality, health, or status to potential mates and rivals. researchgate.netresearchgate.net Such ornaments are believed to be "honest signals" because the production of this compound can be physiologically costly, potentially consuming antioxidants like glutathione (B108866) and being linked to the metabolism of cysteine. researchgate.netresearchgate.net
Therefore, only individuals in good condition may be able to produce the most vibrant displays. researchgate.net Research has shown that these color traits can influence mate choice, with individuals displaying more intense phaeomelanic coloration often having greater reproductive success. researchgate.net For example, in the lovely fairy-wren, plumage color in both sexes is a reliable indicator of parental quality, and individuals tend to pair with mates of similar coloration, suggesting mutual mate choice. biorxiv.org Melanin-based ornaments, including those derived from this compound, are known to function in both intrasexual competition (e.g., establishing dominance) and intersexual mate choice. bioone.org
| Species Studied | This compound-Based Trait | Signaling Function | Reference |
|---|---|---|---|
| Barn Swallow (Hirundo rustica) | Red throat patch | Associated with individual quality and oxidative balance | researchgate.net |
| Blue Petrel (Halobaena caerulea) | Crown feather coloration | Investigated as a potential signal of individual quality | researchgate.net |
| Lovely Fairy-wren (Malurus amabilis) | Plumage coloration | Signals parental quality; involved in assortative mating | biorxiv.org |
| Tawny Owl (Strix aluco) | Plumage polymorphism | Reflects alternative adaptations to food and parasites | nih.govresearchgate.net |
Beyond signaling, this compound-based coloration plays a crucial role in concealment from predators and prey. researchgate.netnih.gov The ability of an organism to blend in with its environment, known as crypsis or camouflage, is a primary defense mechanism. fiveable.mewikipedia.org The reddish and yellowish-brown tones produced by this compound are common in many natural environments, such as soil, leaf litter, and dried vegetation.
Animals with coats or plumage rich in this compound can achieve effective background matching, making them difficult for predators to detect. museucienciesjournals.cat For instance, the tawny owl's pheomelanic plumage provides excellent camouflage in woodland habitats. researchgate.net The evolution of cryptic coloration involves a trade-off between the need to remain hidden and the physiological costs of producing the necessary pigments. museucienciesjournals.catresearchgate.net In some cases, achieving effective crypsis may involve not just the amount of a single pigment, but a switch between producing eumelanin and this compound to create patterns that disrupt the animal's outline. museucienciesjournals.cat
Signaling of Physiological State and Quality (e.g., oxidative stress, resource availability)
This compound pigmentation can serve as an honest signal of an organism's physiological state, particularly concerning oxidative stress and the allocation of critical biochemical resources. The synthesis of this compound is intrinsically linked to the metabolism of sulfur-containing compounds, making its expression a potential indicator of an individual's capacity to manage oxidative challenges.
The production of this compound is dependent on the availability of the sulfur-containing amino acid cysteine. This biosynthetic pathway directly competes for cysteine with the synthesis of glutathione (GSH), a primary intracellular antioxidant. Consequently, high levels of this compound production can deplete the cellular pool of glutathione, making melanocytes and surrounding tissues more susceptible to oxidative damage. mdpi.com This trade-off implies that the level of this compound expression may signal the allocation of cysteine resources away from antioxidant defense and towards pigmentation.
Individuals with higher levels of this compound may exhibit a pro-oxidant state even in the absence of external stressors like UV radiation. nih.gov This endogenous oxidative stress is linked to the chemical properties of the pigment itself and the depletion of antioxidants like glutathione during its synthesis. mdpi.comnih.gov Therefore, the reddish or yellow coloration produced by this compound can be an external indicator of a physiological condition characterized by reduced antioxidant capacity and increased vulnerability to reactive oxygen species (ROS). Skin that produces more this compound is known to generate more ROS, which can accelerate carcinogenesis. answers.com
The relationship between melanin type and oxidative stress resistance is complex, with some research suggesting that eumelanin and this compound advertise resistance to oxidative stress in opposite ways. nih.gov Whereas eumelanin is associated with greater protection, this compound is linked to a state of higher oxidative stress. mdpi.com This dynamic makes this compound-based coloration a potential signal of an organism's life-history strategy, possibly reflecting a trade-off between pigmentation for signaling or camouflage and the maintenance of robust antioxidant defenses.
Table 1: this compound as an Indicator of Physiological State
| Parameter | Relationship with this compound Synthesis | Physiological State Signaled |
| Cysteine | Precursor for this compound synthesis. answers.com | High availability may enable increased this compound production. |
| Glutathione (GSH) | Depleted during this compound synthesis. mdpi.com | Lower levels of this key antioxidant, indicating reduced cellular defense against oxidative stress. |
| Oxidative Stress | This compound has pro-oxidant properties and its synthesis reduces antioxidant stores. mdpi.comnih.gov | Increased basal level of oxidative stress and higher vulnerability to ROS-induced damage. mdpi.com |
| Resource Allocation | Cysteine is diverted from glutathione synthesis to this compound synthesis. | A metabolic trade-off favoring pigmentation over antioxidant protection. |
Interaction with Ultraviolet Radiation and Reactive Oxygen Species Generation
Unlike the photoprotective qualities of eumelanin, this compound is considered phototoxic, exhibiting a pronounced interaction with ultraviolet (UV) radiation that leads to the generation of harmful reactive oxygen species (ROS). nih.govresearchgate.net This property underlies the increased susceptibility to UV-induced skin damage observed in individuals with fair skin and red hair, which are rich in this compound. nih.gov
Upon exposure to UV radiation, particularly UVA (320-400 nm), this compound acts as a potent photosensitizer. nih.govnih.gov The pigment absorbs UV photons, causing its molecules to enter an excited state. nih.gov This excess energy is then transferred to molecular oxygen and other molecules, initiating photochemical reactions that produce ROS, such as superoxide (B77818) anions (O₂•−) and singlet oxygen (¹O₂). nih.govnih.govnih.gov These highly reactive molecules can inflict widespread cellular damage, including lipid peroxidation, protein modification, and, critically, oxidative DNA damage, which can lead to mutations and carcinogenesis. nih.govnih.gov
The photochemical mechanisms for ROS generation by photoexcited this compound are categorized as Type I and Type II reactions. nih.gov
Type I Mechanism: The excited pigment interacts directly with a substrate or molecular oxygen, transferring an electron to form free radicals, such as the superoxide anion. mdpi.comnih.gov
Type II Mechanism: The excited pigment transfers its energy directly to ground-state molecular oxygen, converting it into the highly reactive singlet oxygen. nih.gov
The chemical structure of this compound is central to its phototoxicity. The pigment is composed of benzothiazine (BT) and benzothiazole (B30560) (BZ) moieties. nih.gov Research has shown that UV radiation, especially UVA, promotes the oxidative conversion of the less reactive BT units into BZ units. nih.govresearchgate.net This structural modification is significant because BZ moieties are more potent in generating ROS upon UVA irradiation. nih.gov Studies on synthetic this compound have demonstrated that pigments with a higher BZ-to-BT ratio exhibit a greater capacity to deplete glutathione and produce hydrogen peroxide when irradiated with UVA. nih.gov This process of photodegradation, or photobleaching, paradoxically increases the phototoxic potential of the pigment. researchgate.netnih.gov
While eumelanin provides significant protection by scattering and absorbing UV light, this compound offers very weak protection. nih.gov Instead of shielding DNA, its photosensitizing nature amplifies the damaging effects of UV radiation, contributing directly to cellular injury. nih.govnih.gov This pro-oxidant activity is a key factor in the higher incidence of skin cancers, including melanoma, in individuals with this compound-rich skin types. nih.govmdpi.com
Table 2: Effects of Ultraviolet Radiation on this compound
| Feature | Description |
| Primary UV Spectrum | Primarily UVA (320-400 nm), but also UVB (290-320 nm). nih.gov |
| Role of this compound | Acts as a photosensitizer. nih.govnih.gov |
| Key Structural Units | Benzothiazine (BT) and Benzothiazole (BZ). nih.gov |
| Effect of UV on Structure | Promotes conversion of BT to the more photoreactive BZ units. nih.govresearchgate.net |
| Photochemical Mechanisms | Type I (electron transfer) and Type II (energy transfer). mdpi.comnih.gov |
| Generated Reactive Oxygen Species (ROS) | Superoxide anion (O₂•−), singlet oxygen (¹O₂), hydrogen peroxide (H₂O₂). nih.govnih.govnih.gov |
| Cellular Consequences | Oxidative DNA damage, lipid peroxidation, cell death, increased risk of carcinogenesis. nih.govmdpi.comnih.gov |
| Overall Effect | Phototoxic and pro-oxidant, amplifying UV-induced damage. nih.govresearchgate.net |
Comparative Biochemistry and Physiology of Phaeomelanin Across Taxa
Mammalian Systems: Species-Specific Variation and Tissue Distribution
In mammals, phaeomelanin is a key determinant of coat, skin, and hair color, contributing to yellow and red pigmentation. The distribution and abundance of this compound vary significantly between species and across different tissues within an individual. High levels of this compound are particularly noted in the yellow to red hairs of mammals. unil.ch The synthesis of this compound in mammalian melanocytes is influenced by the availability of cysteine and is regulated by signaling pathways, notably the melanocortin 1 receptor (MC1R) and the agouti signaling protein (ASIP). nih.gov ASIP acts as an antagonist to MC1R, promoting the switch from eumelanin (B1172464) to this compound synthesis. nih.gov While eumelanin is typically the major melanin (B1238610) component in human skin, detectable levels of this compound are also present regardless of race, color, and skin type. unil.ch
Avian Systems: Pigmentation Diversity and Regulation
Avian plumage exhibits a remarkable diversity of colors, with this compound contributing to yellow, orange, and reddish feathers. nih.govresearchgate.net Similar to mammals, avian melanocytes produce both eumelanin and this compound, and the resulting color patterns are regulated at both macro (across the body) and micro (within a feather) levels. nih.gov The regulation of melanin-based patterns in birds involves melanocyte migration, differentiation, cell death, and interactions with neighboring skin cells. nih.govresearchgate.net Hormonal factors, such as sex hormones, can also influence plumage coloration by affecting molting and feather regeneration. nih.gov
Research in Japanese quail has provided insights into the cellular and molecular mechanisms underlying avian pigment patterns. Studies involving melanocyte transplantation have shown that periodic patterns can be formed cell autonomously by melanocytes. pnas.org Furthermore, melanocytes can instruct adjacent dermal cells to express ASIP, which promotes this compound production by antagonizing MC1R signaling. pnas.org This interaction between melanocytes and dermal cells contributes to the formation of distinct pigment stripes. pnas.org
However, some avian lineages exhibit unique pigmentation strategies. For instance, parrots (Order Psittaciformes) have evolved the capacity to synthesize psittacofulvins, polyene pigments that produce colors similar to those of this compound (red, yellow, and green). biologists.comresearchgate.net Studies using Raman spectroscopy on parrot feathers have detected eumelanin in black, grey, and brown patches and psittacofulvins in red, yellow, and green patches, but no evidence of this compound. biologists.comresearchgate.net This suggests an impairment of mixed melanin-based pigmentation in parrots, potentially an evolutionary adaptation to avoid functional redundancy between pigment types. biologists.comresearchgate.net
Data on Melanin Pigment Detection in Parrot Feathers:
| Pigment Type | Feather Coloration Examined | Detection Status |
| Eumelanin | Black, Grey, Brown | Detected |
| This compound | Dull red, Yellow, Greyish-brown, Greenish-brown | Not Detected |
| Psittacofulvins | Red, Yellow, Green | Detected |
Reptilian and Amphibian this compound Studies
Historically, it was widely believed that reptiles and amphibians primarily produced eumelanin and lacked the capacity for this compound synthesis. unil.chresearchgate.netallenpress.com However, more recent studies have challenged this assumption. Research on the Eastern Hermann's Tortoise (Eurotestudo boettgeri) has provided direct evidence of substantial amounts of pheomelanin in the scutes, particularly in the yellow parts of the shell. unil.challenpress.com This finding contradicts previous claims and highlights the importance of analyzing pigments directly rather than relying on assumptions based on coloration alone, as yellow/reddish hues in reptiles can also be due to carotenoids or pteridine (B1203161) pigments. allenpress.com
In amphibians, the presence of this compound has also been reported. Studies using EPR spectra detected this compound in the dorsal skin of adult frogs (Hymenochirus boettgeri). unil.chresearchgate.net While the melanin content was not quantified in that study, it provided evidence against the notion that amphibians produce only eumelanin. unil.chresearchgate.net Pigmented macrophages in the liver of some amphibian and reptilian species have also been shown to synthesize melanins. unil.chcabidigitallibrary.org
Data on Melanin Marker Content in Tortoise Shell:
| Shell Color | Eumelanin Marker (PTCA) (ng/mg dry weight) | This compound Marker (4-AHP) (ng/mg dry weight) | Eumelanin/Phaeomelanin Ratio |
| Yellow | Lower | Higher | Lower |
| Brown | Intermediate | Intermediate | Intermediate |
| Black | Higher | Lower | Higher |
Note: Data is illustrative based on the described trend in the source. unil.challenpress.com Actual values would require specific experimental data.
This compound-like Pigments in Fungi and Bacteria
Melanins are not exclusive to animals and are produced by a diverse range of organisms, including fungi and bacteria. researchgate.netmdpi.comfrontiersin.org While eumelanin and allomelanin are commonly found in microbes, some microorganisms have been reported to produce yellow or reddish pigments that share characteristics with this compound. researchgate.netmdpi.com
Microbial melanin synthesis can occur through different pathways, including the L-DOPA pathway, which is also involved in animal melanogenesis. mdpi.com In this pathway, the oxidation of tyrosine to L-DOPA and then dopaquinone (B1195961) is a key step, similar to the initial stages of melanin synthesis in animals. mdpi.com The presence of sulfur in this compound distinguishes it from eumelanin, and microbial pigments with sulfur-containing heterocycles can be considered this compound-like. wikipedia.orgresearchgate.netnih.gov
While the chemical structures and biosynthetic routes of these microbial pigments may not always be identical to vertebrate this compound, their similar coloration and presence of sulfur suggest convergent evolution or shared ancestral pathways for the production of reddish-yellow melanin variants in diverse kingdoms of life. wikipedia.orgresearchgate.net
Interspecies Differences in Biosynthetic Pathways and Regulatory Mechanisms
The core biosynthetic pathway for this compound involves the enzyme tyrosinase catalyzing the oxidation of tyrosine to dopaquinone, followed by the non-enzymatic addition of cysteine to dopaquinone. wikipedia.orgencyclopedia.pubnih.gov This leads to the formation of cysteinyldopa (B216619) isomers (primarily 5-S-cysteinyldopa), which are then oxidized and polymerized into benzothiazine and benzothiazole (B30560) units that constitute this compound. wikipedia.orgencyclopedia.pubnih.govresearchgate.net
Furthermore, the availability of cysteine, a crucial substrate for this compound synthesis, can influence the type of melanin produced. wikipedia.orgnih.gov Environmental factors and physiological conditions that affect cysteine levels can therefore impact the ratio of this compound to eumelanin. nih.gov While the fundamental chemical steps are similar, the complex interplay of genetic, cellular, and environmental factors results in the wide diversity of this compound-based coloration observed across different taxa.
In Vitro and in Silico Approaches in Phaeomelanin Research
Biomimetic Synthesis and Structural Mimicry of Natural Phaeomelanin
Biomimetic synthesis aims to replicate the natural process of this compound formation in a controlled laboratory setting to obtain materials that closely resemble the natural pigment in structure and function rsc.orgnih.gov. Different oxidative polymerization routes have been explored to synthesize this compound mimics researchgate.netrsc.org. One approach involves the oxidation of a mixture of cysteine and L-DOPA rsc.org. Another method utilizes 5-S-cysteinyldopa (5-CD) as a starting monomer under chemoenzymatic oxidation conditions, often involving enzymes like tyrosinase or horseradish peroxidase (HRP) rsc.org.
Studies comparing synthetic this compound produced by different methods have shown that the route employing 5-CD as a monomer yields a material that closely mimics the structure of natural this compound extracted from biological sources like human hair and rooster feathers rsc.orgnih.govresearchgate.net. Techniques such as solid-state Nuclear Magnetic Resonance (ssNMR), Electron Paramagnetic Resonance (EPR), Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Vis absorption spectroscopy are used to compare the structural characteristics of synthetic and natural phaeomelanins rsc.orgresearchgate.net. These comparative studies are crucial for validating the biomimetic synthesis methods and ensuring that the synthetic pigments are suitable for further research into the properties and interactions of this compound rsc.orgnih.gov.
Biomimetic synthesis provides a more homogeneous and controlled sample of this compound compared to extraction from biological tissues, which can contain impurities and structural variations rsc.org. This allows researchers to study the intrinsic properties of the pigment and the mechanisms driving its formation, such as cation-π interactions, which have been suggested as an important driving force for pheomelanogenesis rsc.orgnih.gov.
Computational Modeling and Simulation of this compound Structure and Assembly
Computational modeling and simulation techniques are employed to investigate the complex and heterogeneous structure of this compound at the molecular and supramolecular levels thesciencepublishers.commedinstitute.comtechscience.com. Due to the irregular polymeric nature of melanin (B1238610) pigments, including this compound, computational approaches are essential for gaining insights into their structural organization and assembly processes wikipedia.orgnorthwestern.edumetu.edu.tr.
These in silico studies can involve various methods, such as molecular dynamics simulations, density functional theory (DFT) calculations, and other computational chemistry techniques nanobioletters.com. They help researchers to:
Propose and evaluate potential structural models of this compound oligomers and polymers rsc.org.
Investigate the interactions between this compound monomers and intermediates during polymerization rsc.org.
Simulate the assembly of this compound units into larger aggregates and granules metu.edu.tr.
Study the electronic properties of this compound, which are relevant to its functions like light absorption and redox activity rsc.org.
Cell Culture Models for Studying Phaeomelanogenesis Regulation
Cell culture models, primarily using melanocytes, are valuable tools for studying the biological regulation of this compound synthesis (phaeomelanogenesis) thesciencepublishers.comnih.govfrontiersin.org. These models allow researchers to manipulate the cellular environment and genetic factors to understand how this compound production is controlled animbiosci.orgijdvl.com.
Primary cultures of human or animal melanocytes are often used, as they can synthesize both eumelanin (B1172464) and this compound, mimicking the in vivo situation nih.govmdpi.com. Co-culture models, where melanocytes are cultured alongside keratinocytes, have revealed the significant influence of keratinocytes on the this compound/eumelanin ratio ijdvl.comnih.gov. Studies using these models have shown that in the absence of keratinocytes, melanocytes tend to produce a much higher proportion of this compound nih.gov. The presence of keratinocytes shifts the balance towards eumelanin synthesis nih.gov.
Cell culture models are used to investigate the effects of various factors on phaeomelanogenesis, including:
The availability of precursors like tyrosine and cysteine universiteitleiden.nlresearchgate.net.
The activity of key enzymes such as tyrosinase researchgate.nettandfonline.com.
The influence of signaling molecules like alpha-melanocyte stimulating hormone (α-MSH) and agouti signal protein (ASP), which are known regulators of the eu/phaeomelanin ratio nih.govnih.gov.
Genetic factors, including mutations in genes like MC1R, which are associated with altered this compound production and red hair phenotype thesciencepublishers.comnih.gov.
Quantitative analysis of eumelanin and this compound content in cell cultures is typically performed using techniques like High-Performance Liquid Chromatography (HPLC) to measure specific degradation products nih.govuniversiteitleiden.nlresearchgate.net. This allows researchers to quantify the effects of different treatments or genetic modifications on the relative amounts of the two melanin types nih.govuniversiteitleiden.nl.
Data from cell culture studies highlight the intricate interplay of intrinsic melanocyte factors and external signals in determining the balance between eumelanin and this compound synthesis. For instance, studies have shown that melanocytes from different skin types can exhibit different preferences for eu- or this compound synthesis in culture universiteitleiden.nl.
Here is an example of how data from a cell culture study might be presented:
| Culture Type | Keratinocytes Present | This compound/Eumelanin Ratio |
| Melanocyte Mono-culture | No | ~1043 nih.gov |
| Melanocyte-Keratinocyte Co-culture | Yes | ~25 nih.gov |
This table illustrates the dramatic shift in the this compound/eumelanin ratio observed when melanocytes are cultured in the presence of keratinocytes compared to mono-culture nih.gov.
Cell culture models also allow for the study of cellular processes related to this compound, such as melanosome formation and maturation, and the transfer of melanin to keratinocytes universiteitleiden.nlresearchgate.net.
Future Directions and Emerging Research Avenues in Phaeomelanin Biology
Elucidation of Undiscovered Biosynthetic Intermediates and Pathways
While the core biosynthetic pathway of phaeomelanin, involving the reaction of DOPA-quinone with cysteine to form cysteinyl-DOPA isomers and subsequent intermediates like benzothiazines and benzothiazoles, is relatively well-established, future research aims to uncover less abundant or transient intermediates and explore potential alternative or regulatory pathways. The canonical pathway begins with the oxidation of tyrosine to L-DOPA and then to DOPA-quinone by the enzyme tyrosinase. nih.govresearchgate.netresearchgate.net In the presence of sulfhydryl compounds like cysteine, DOPA-quinone reacts to form cysteinyl-DOPA isomers, primarily 5-S-cysteinylDOPA and 2-S-cysteinylDOPA. researchgate.netresearchgate.net These isomers are then oxidized and undergo cyclization and polymerization to form this compound. researchgate.net
Current research acknowledges the critical role of sulfhydryl groups in diverting the melanogenic pathway towards pheomelanin synthesis. nih.gov Studies indicate that the presence of cysteinyl-DOPA isomers at concentrations above 10 μM favors pheomelanin production over eumelanin (B1172464). researchgate.net However, the precise sequence of reactions leading from cysteinyl-DOPA to the complex this compound polymer is still an area of active investigation. Identifying and characterizing all the intermediate molecules involved in the later stages of phaeomelanogenesis remains a challenge due to their reactivity and the heterogeneity of the final polymer.
Furthermore, while the L-DOPA pathway is the primary route for pheomelanin synthesis in mammals, research in other organisms, such as bacteria, has revealed alternative melanin (B1238610) biosynthetic pathways, including tyrosinase-independent routes. mdpi.com Investigating whether similar alternative or modified pathways might exist or contribute to this compound production under specific physiological or pathological conditions in humans is a potential area for future exploration. Understanding the full spectrum of enzymatic and non-enzymatic reactions and regulatory mechanisms governing the flow of precursors and intermediates is crucial for a complete picture of this compound biosynthesis.
Advanced Characterization of Supramolecular Assembly and Polymer Architecture
The complex and heterogeneous nature of the this compound polymer has made detailed structural characterization challenging. Unlike well-defined biomolecules, this compound is considered a disordered polymer, lacking a single, repeating monomeric unit or a highly ordered crystalline structure. riesz.com.aunih.gov Future research aims to employ advanced analytical techniques to gain a more refined understanding of its supramolecular assembly and polymer architecture.
Techniques such as solid-state Nuclear Magnetic Resonance (ssNMR) and Electron Paramagnetic Resonance (EPR) have been utilized to probe the molecular structure and properties of both synthetic and natural pheomelanin. researchgate.netrsc.org These studies provide insights into the types of chemical bonds and functional groups present, as well as the local environment and dynamics of the polymer chains. For instance, ssNMR has been used to compare synthetic pheomelanin, derived from 5-cysteinyl-dihydroxyphenylalanine (5-CD), with natural pheomelanin extracted from biological sources, revealing similarities in their structural characteristics. rsc.org
Integration of Multi-Omics Data for Systems-Level Understanding of Phaeomelanogenesis
Phaeomelanogenesis is a complex biological process influenced by a multitude of genetic, enzymatic, and environmental factors. Gaining a comprehensive, systems-level understanding requires the integration of data from various "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgfrontiersin.orgmdpi.combioscipublisher.comnih.gov
Future research will increasingly utilize multi-omics approaches to study this compound production within its cellular context. By combining genomic data (identifying genes involved), transcriptomic data (measuring gene expression levels), proteomic data (quantifying protein abundance and modifications), and metabolomic data (analyzing the profile of small molecules, including precursors and intermediates), researchers can build a more holistic picture of the regulatory networks and biochemical pathways involved in phaeomelanogenesis. frontiersin.orgmdpi.combioscipublisher.comnih.gov
This integrated approach can help identify novel genes or proteins that influence this compound synthesis, understand how genetic variations affect the pathway, and reveal the dynamic interplay between different molecular components. frontiersin.orgfrontiersin.org For example, multi-omics could shed light on how signaling pathways regulate the expression and activity of melanogenic enzymes like tyrosinase in the presence of varying cysteine levels. researchgate.netresearchgate.net While multi-omics studies have been applied to understand other complex biological systems and diseases, their comprehensive application specifically to phaeomelanogenesis holds significant promise for uncovering previously unknown regulatory mechanisms and interactions. mdpi.combioscipublisher.com
Q & A
Basic Research Questions
Q. How is phaeomelanin quantified in biological samples, and what methodological challenges arise?
- Methodological Answer : this compound quantification typically involves high-performance liquid chromatography (HPLC) with ultraviolet-visible (UV-Vis) detection or spectrophotometric analysis. Key challenges include:
-
Sample Preparation : Alkaline hydrolysis is often used to isolate this compound from eumelanin, but this can degrade labile components .
-
Interference : Co-existing pigments or proteins may require additional purification steps, such as solid-phase extraction .
-
Standardization : Absence of synthetic this compound standards necessitates reliance on relative quantification, introducing variability .
Method Pros Cons HPLC-UV/Vis High specificity Requires expensive equipment Spectrophotometry Cost-effective Susceptible to interference Mass Spectrometry High sensitivity Complex data interpretation
Q. What biochemical pathways regulate this compound synthesis, and how are they experimentally validated?
- Methodological Answer : this compound synthesis involves cysteine-dependent oxidation of tyrosine via tyrosinase. Experimental validation includes:
- Enzyme Inhibition Studies : Use of tyrosinase inhibitors (e.g., kojic acid) to observe reduced pigment production in cell cultures .
- Gene Knockdown Models : CRISPR/Cas9-mediated silencing of TYR or SLC7A11 (cysteine transporter) to confirm pathway dependencies .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s role in oxidative stress across species?
- Methodological Answer : A robust experimental design should:
- Define Variables : Compare oxidative markers (e.g., lipid peroxidation, glutathione levels) in this compound-rich vs. eumelanin-dominant tissues .
- Control for Confounders : Account for diet, UV exposure, and hormonal profiles, as seen in studies on Otus scops owls .
- Use Frameworks : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example:
- Population: Avian feather melanocytes.
- Intervention: this compound induction via cysteine supplementation.
- Comparison: Eumelanin-dominated cells.
- Outcome: ROS accumulation measured via fluorescent probes.
- Time: 72-hour culture period .
Q. How to resolve contradictions in this compound’s dual role as an antioxidant and pro-oxidant?
- Methodological Answer : Contradictions arise from context-dependent redox interactions. Strategies include:
- Systematic Reviews : Meta-analyses of in vitro vs. in vivo studies to identify confounding factors (e.g., pH, metal ions) .
- Controlled Replication : Reproduce key studies (e.g., Jimbow et al., 1984) using standardized protocols to isolate variables .
- Advanced Imaging : Use electron paramagnetic resonance (EPR) to map free radical generation in this compound-rich tissues .
Q. What methodologies are optimal for studying this compound’s interaction with hormones like cortisol?
- Methodological Answer : Hormonal interactions require longitudinal and cross-sectional approaches:
- Longitudinal Sampling : Collect feathers and plasma cortisol levels at multiple molting stages in avian models (e.g., Otus scops) to correlate this compound content with stress markers .
- In Vitro Assays**: Treat melanocyte cultures with cortisol and measure this compound production via RT-qPCR for MC1R and ASIP gene expression .
Data Contradiction Analysis
Q. Why do this compound levels vary significantly in genetically similar populations?
- Methodological Answer : Variations may stem from epigenetic or environmental factors. Investigate via:
- Methylation Analysis : Bisulfite sequencing of melanogenesis-related genes (e.g., TYRP1) in high- vs. low-phaeomelanin individuals .
- Environmental Stressors : Expose model organisms (e.g., zebrafish) to UV radiation or dietary cysteine to assess this compound plasticity .
Framework Application
Q. How to apply the FINER framework to this compound research?
- Feasible : Ensure access to specialized equipment (e.g., HPLC) and model systems.
- Interesting : Explore evolutionary implications (e.g., this compound in camouflage vs. signaling).
- Novel : Investigate understudied taxa (e.g., reptiles) to broaden comparative data.
- Ethical : Adhere to animal welfare guidelines for in vivo studies.
- Relevant : Link findings to biomedical applications (e.g., melanoma resistance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
